molecular formula C11H14N2O5S B14275046 (2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid CAS No. 157673-49-9

(2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid

Cat. No.: B14275046
CAS No.: 157673-49-9
M. Wt: 286.31 g/mol
InChI Key: ZADBINZGLOKFOS-VIFPVBQESA-N
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Description

(2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid: is an organic compound that features both amino and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as amino acids and benzenesulfonyl chloride.

    Formation of Sulfonamide: The amino group of the starting material reacts with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Oxidation: The intermediate undergoes oxidation to introduce the oxo group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for diseases involving specific enzymes.

Industry:

    Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition.

Comparison with Similar Compounds

  • (2S)-5-amino-2-(methylsulfonamido)-5-oxopentanoic acid
  • (2S)-5-amino-2-(ethylsulfonamido)-5-oxopentanoic acid
  • (2S)-5-amino-2-(propylsulfonamido)-5-oxopentanoic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the sulfonamide group. While (2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid has a benzene ring, the similar compounds have alkyl groups.
  • Reactivity: The presence of the benzene ring in this compound may influence its reactivity and interaction with molecular targets, making it unique compared to its alkyl-substituted counterparts.
  • Applications: The unique structural features of this compound may make it more suitable for specific applications, such as enzyme inhibition and drug development.

Properties

CAS No.

157673-49-9

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

(2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid

InChI

InChI=1S/C11H14N2O5S/c12-10(14)7-6-9(11(15)16)13-19(17,18)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1

InChI Key

ZADBINZGLOKFOS-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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